Fl-DIBO

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

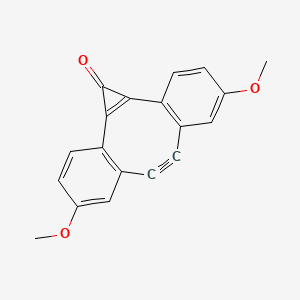

C19H12O3 |

|---|---|

Molecular Weight |

288.3 g/mol |

IUPAC Name |

8,15-dimethoxytetracyclo[11.4.0.02,4.05,10]heptadeca-1(13),2(4),5(10),6,8,14,16-heptaen-11-yn-3-one |

InChI |

InChI=1S/C19H12O3/c1-21-13-5-7-15-11(9-13)3-4-12-10-14(22-2)6-8-16(12)18-17(15)19(18)20/h5-10H,1-2H3 |

InChI Key |

BZYUEUWYGRHCPO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(C3=O)C4=C(C=C(C=C4)OC)C#C2 |

Origin of Product |

United States |

Foundational & Exploratory

Fl-DIBO: A Technical Guide to a Fluorogenic Probe for Bioorthogonal Chemistry

Fl-DIBO (Fluorogenic Dibenzocyclooctyne) is a highly selective and sensitive fluorescent probe designed for the detection and labeling of azide-tagged molecules.[1] Its utility is rooted in its ability to undergo a bioorthogonal reaction, meaning a chemical reaction that can occur inside of living systems without interfering with native biochemical processes.[2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols, and key photophysical properties for researchers, scientists, and drug development professionals.

Core Principles and Mechanism of Action

This compound is a specialized type of dibenzocyclooctyne (DIBO or DBCO), a class of cyclooctynes well-regarded for their high reactivity in copper-free "click chemistry" reactions.[4][5] The primary mechanism through which this compound functions is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) .

The key features of this reaction are:

-

Bioorthogonality : The reaction occurs specifically between the strained alkyne of this compound and an azide group, a functional group that is virtually absent in biological systems. This ensures minimal off-target reactions and high specificity in complex biological environments.

-

Catalyst-Free : Unlike many other click chemistry reactions, SPAAC does not require a cytotoxic copper(I) catalyst, making it ideal for applications in living cells, tissues, and whole organisms.

-

Fluorogenic Nature : The most significant advantage of this compound is its "turn-on" fluorescence. The probe itself is weakly fluorescent, but upon reacting with an azide to form a stable triazole, its fluorescence quantum yield increases dramatically. This results in a product that can be over 1000-fold brighter than the unreacted probe, enabling high-contrast imaging with minimal background signal and eliminating the need for washout steps.

The fluorogenic response is attributed to substantial differences in the electronic structure between the planar this compound molecule and the non-planar cycloaddition product. This change leads to a significant increase in the oscillator strength of the electronic transition responsible for fluorescence.

Photophysical and Performance Data

The defining characteristic of this compound is the dramatic change in its fluorescent properties upon reaction. This "turn-on" capability provides an excellent signal-to-noise ratio for sensitive detection.

| Property | This compound (Unreacted) | This compound-Triazole Adduct (Reacted with Azide) | Reference |

| Excitation Wavelength (λex) | ~420 nm | ~363-370 nm | |

| Emission Wavelength (λem) | ~574 nm | ~469-491 nm | |

| Quantum Yield (Φ) | 0.2% | 11.9% | |

| Brightness Increase | - | >1000-fold |

Note: Exact wavelengths can vary slightly depending on the solvent and the nature of the azide-tagged molecule.

This compound can also react with other 1,3-dipoles, such as monosubstituted diazo-derivatives, to produce highly fluorescent 1H-pyrazole products. This reaction can result in an even greater fluorescence enhancement.

| Reactant | Fluorescence Enhancement | Brightness Increase | Reference |

| Monosubstituted Diazo | ~160-fold | >10,000-fold | |

| Nitrile Oxides / Nitrones | Low or Quenched | - |

Experimental Protocols

The following are generalized protocols for the use of this compound in common research applications. Optimization may be required based on the specific cell type, protein, or experimental conditions.

Protocol 1: Fluorescent Labeling of Azide-Tagged Proteins in Solution

This protocol describes the labeling of a purified protein that has been metabolically or chemically tagged with an azide group.

-

Protein Preparation : Resuspend the azide-tagged protein in a suitable buffer, such as 1x PBS (pH 7.4).

-

This compound Stock Solution : Prepare a stock solution of this compound in a compatible organic solvent like DMSO.

-

Labeling Reaction : Add this compound to the protein solution to a final concentration of 25-500 µM.

-

Incubation : Incubate the reaction mixture at 37°C for 18 hours. The incubation time can be optimized based on the reactivity of the specific azide.

-

Analysis : Analyze the labeled protein using SDS-PAGE followed by in-gel fluorescence imaging. Use an excitation wavelength of approximately 365 nm and detect the emission around 480 nm. A parallel gel stained with Coomassie Blue can be used to visualize the total protein content.

Protocol 2: Fluorescent Labeling of Azide-Modified Live Cells

This protocol is for labeling living cells that have incorporated an azide-modified metabolic precursor (e.g., an azido-sugar) into their biomolecules, such as cell-surface glycoconjugates.

-

Cell Culture : Culture cells to the desired confluency on coverslips or in a multi-well plate suitable for imaging.

-

Metabolic Labeling : Incubate the cells with a medium containing the appropriate azide-modified metabolic precursor for a sufficient time to allow for incorporation into the target biomolecules.

-

Preparation of Labeling Medium : Prepare a solution of the this compound probe in fresh, pre-warmed cell culture medium. A typical final concentration is between 10-25 µM.

-

Labeling : Remove the medium containing the metabolic precursor, wash the cells once with PBS, and add the this compound-containing medium to the cells.

-

Incubation : Incubate the cells for 30-120 minutes at 37°C in a cell culture incubator, protected from light.

-

Washing : Remove the probe-containing medium and wash the cells three times with pre-warmed medium or an appropriate imaging buffer to remove any residual unreacted probe. Note: Due to the fluorogenic nature of this compound, this step may be optional for high-contrast imaging.

-

Imaging : Image the live cells using a fluorescence microscope equipped with a live-cell imaging chamber and appropriate filter sets (e.g., DAPI or UV excitation channel).

Applications and Advantages

This compound represents a significant advance in the field of bioorthogonal chemistry and fluorescent labeling. Its unique combination of catalyst-free reactivity and fluorogenic signal enhancement makes it a powerful tool for a variety of applications:

-

Proteomics : Tracking and imaging of specific proteins in live cells without the need for genetic encoding of fluorescent proteins.

-

Glycobiology : Visualizing the localization and dynamics of glycans and glycoconjugates on the surface of living cells.

-

Drug Development : Monitoring the delivery and cellular uptake of azide-modified therapeutic agents.

-

Materials Science : Functionalizing surfaces and materials with fluorescent probes under biocompatible conditions.

-

Environmental Monitoring : Sensitive detection of inorganic azides, which are environmental and health concerns.

The primary advantage of this compound over other fluorescent probes is the elimination of background fluorescence from unreacted reagents, which simplifies imaging protocols and enhances detection sensitivity. This makes it an invaluable tool for researchers seeking to perform high-contrast, no-wash labeling of biomolecules in their native environment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Labeling of Living Cells by a Photo-Triggered Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DBCO-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 5. biotium.com [biotium.com]

The Mechanism of F-DIBO in Copper-Free Click Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-free click chemistry has emerged as a powerful tool for bioconjugation, enabling the covalent labeling of biomolecules in their native environments without the cytotoxicity associated with copper catalysts. At the forefront of this technology is the strain-promoted alkyne-azide cycloaddition (SPAAC), a reaction driven by the high ring strain of cyclooctyne reagents. This technical guide provides an in-depth exploration of the mechanism of action of F-DIBO (Fluorogenic Dibenzocyclooctyne), a key reagent in copper-free click chemistry, renowned for its fluorogenic properties that allow for the direct visualization of bioconjugation events.

The Core Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The fundamental principle behind F-DIBO's reactivity lies in the [3+2] cycloaddition reaction between a strained alkyne (the cyclooctyne) and an azide.[1] Unlike traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a metal catalyst.[1][2] The reaction is driven by the significant ring strain of the eight-membered cyclooctyne ring, which is released upon the formation of a more stable triazole ring.[1][3] This inherent reactivity allows the reaction to proceed efficiently at physiological temperatures and in complex biological media.

F-DIBO, a dibenzocyclooctyne derivative, is specifically engineered to be highly reactive in SPAAC reactions. Its rigid dibenzo-fused structure contributes to a high degree of ring strain, accelerating the reaction with azide-functionalized molecules.

The Fluorogenic Properties of F-DIBO

A key innovation of F-DIBO is its "turn-on" fluorescence upon reaction with an azide. Unreacted F-DIBO is weakly fluorescent, but the resulting triazole product exhibits a strong fluorescent signal, often with a significant increase in brightness. This fluorogenic response eliminates the need for washing steps to remove unreacted probes, making it ideal for real-time imaging in living systems.

The photophysical mechanism behind this fluorescence enhancement is not based on the common (n-π)/(π-π) inversion. Instead, quantum mechanical calculations have shown that the planar and C2v-symmetric structure of F-DIBO has a low oscillator strength for the S0 to S1 electronic transition, resulting in low fluorescence quantum yield. The cycloaddition reaction breaks this symmetry, leading to a non-planar triazole product with a significantly higher oscillator strength for the S0 -> S1 transition, and consequently, a dramatic increase in fluorescence.

Quantitative Data

The efficiency and fluorogenic properties of F-DIBO are quantified by its reaction kinetics and photophysical parameters. The following tables summarize key data for F-DIBO and related compounds.

Table 1: Reaction Kinetics of F-DIBO and Other Cyclooctynes

| Cyclooctyne | Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |

| F-DIBO | Sodium Azide | 0.0953 | Dioxane/HEPES buffer (1:1) |

| DIBO | Benzyl Azide | 0.120 | CD₃CN:D₂O (3:1) |

| DIBAC/DBCO | Benzyl Azide | 0.310 | CD₃OD or CH₃OH |

| BCN | Benzyl Azide | 0.140 | CD₃OD or CH₃OH |

Data compiled from multiple sources.

Table 2: Photophysical Properties of F-DIBO and its Triazole Product

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Brightness (ε × Φ) |

| F-DIBO | 420 | 574 | 0.002 | 0.38 |

| F-DIBO-Triazole | 370 | 491 | 0.119 | 511.7 |

Data for the triazole product formed with triethyleneglycol methyl monoester azide. Brightness is the product of the molar extinction coefficient (ε) and the quantum yield (Φ).

Experimental Protocols

General Protocol for Triazole Formation with F-DIBO

This protocol describes a general procedure for the reaction of F-DIBO with an azide in an organic solvent.

Materials:

-

F-DIBO

-

Azide-containing compound

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Silica gel for flash chromatography

Procedure:

-

Dissolve F-DIBO (1 equivalent) and the azide-containing compound (2 equivalents) in a 4:1 mixture of CH₂Cl₂ and methanol.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvents under reduced pressure.

-

Purify the resulting triazole product by flash chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Protocol for Labeling Azide-Modified Bovine Serum Albumin (BSA) with F-DIBO

This protocol outlines the steps for labeling a protein that has been functionalized with an azide group.

Materials:

-

Azide-modified BSA (azido-BSA)

-

F-DIBO stock solution (e.g., 2.5 mM in ethanol)

-

Phosphate-buffered saline (PBS), pH 7.3

-

Sodium dodecyl sulfate (SDS)

-

SDS-PAGE materials

-

Fluorescence imaging system

-

Coomassie Blue stain

Procedure:

-

Prepare a solution of azido-BSA (e.g., 50 µM) in PBS buffer containing 1% SDS.

-

Add the F-DIBO stock solution to the azido-BSA solution to a final concentration of 250 µM.

-

Incubate the reaction mixture at 37°C for 18 hours.

-

Analyze an aliquot of the reaction mixture by SDS-PAGE.

-

Visualize the labeled protein using a fluorescence imager with appropriate excitation and emission wavelengths (e.g., λex = 365 nm; λem = 480 nm).

-

Stain the gel with Coomassie Blue to visualize the total protein content.

Conclusion

F-DIBO represents a significant advancement in the field of copper-free click chemistry, offering a rapid and bioorthogonal method for labeling molecules with the added advantage of a fluorogenic signal. Its mechanism, rooted in the principles of strain-promoted alkyne-azide cycloaddition, combined with a unique photophysical "turn-on" property, makes it an invaluable tool for researchers in cell biology, drug development, and materials science. The provided data and protocols serve as a comprehensive guide for the effective application of F-DIBO in a variety of experimental contexts.

References

A Technical Guide to Fluorogenic Probes in Bioorthogonal Reactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of fluorogenic probes utilized in bioorthogonal chemistry. These smart probes offer a significant advantage in biological imaging and sensing by exhibiting fluorescence only upon reaction with their target, thereby minimizing background noise and eliminating the need for wash-out steps. This guide provides a comprehensive overview of the underlying mechanisms, quantitative data for probe selection, detailed experimental protocols, and visual representations of key processes to empower researchers in their application of this powerful technology.

Core Principles and Mechanisms of Fluorogenic Probes

Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. When paired with fluorogenic probes, these reactions become powerful tools for real-time visualization of biomolecules. The fluorogenic nature of these probes arises from a chemical modification that renders a fluorophore non-fluorescent until a specific bioorthogonal reaction occurs, triggering a "turn-on" of the fluorescence signal. This activation is typically achieved through several quenching mechanisms that are disrupted upon reaction.

The key to designing effective fluorogenic probes lies in the strategic conjugation of a fluorophore to a bioorthogonal reactive group that also acts as a fluorescence quencher. The bioorthogonal reaction then chemically alters this quenching moiety, restoring the fluorophore's emission.

Quenching Mechanisms in Fluorogenic Bioorthogonal Probes

Several photophysical mechanisms are exploited to quench the fluorescence of the probe in its "off" state. The choice of mechanism influences the probe's properties, such as the fluorescence turn-on ratio and sensitivity.

-

Förster Resonance Energy Transfer (FRET): In this mechanism, the bioorthogonal group acts as an acceptor (quencher) for the energy of the excited fluorophore (donor). This non-radiative energy transfer prevents the fluorophore from emitting a photon. The efficiency of FRET is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption. The bioorthogonal reaction separates the donor and acceptor or alters the spectral properties, thus disrupting FRET and restoring fluorescence.

-

Photoinduced Electron Transfer (PET): In PET-based probes, the bioorthogonal moiety has an appropriate redox potential to either donate an electron to the excited fluorophore or accept an electron from it, leading to non-radiative de-excitation. The bioorthogonal reaction modifies the electronic properties of the quencher, inhibiting the PET process and turning on fluorescence.

-

Through-Bond Energy Transfer (TBET): TBET is a highly efficient quenching mechanism that operates through a conjugated π-system connecting the fluorophore and the quencher. This rigid connection facilitates rapid energy transfer, leading to very low background fluorescence and high turn-on ratios. The bioorthogonal reaction disrupts this conjugated system, thereby blocking TBET and activating fluorescence. This mechanism has been successfully employed in the design of ultrafluorogenic probes.

-

Intramolecular Cyclization/Rearrangement: Some probes are designed to undergo an intramolecular cyclization or rearrangement upon the bioorthogonal reaction, which in turn forms or releases a highly fluorescent species.

The following diagram illustrates the general principle of a fluorogenic bioorthogonal reaction.

Caption: General mechanism of a fluorogenic bioorthogonal reaction.

Major Classes of Fluorogenic Bioorthogonal Reactions

Several bioorthogonal reactions have been adapted for use with fluorogenic probes. The choice of reaction depends on factors such as reaction kinetics, biocompatibility, and the specific biological question being addressed.

Tetrazine Ligation

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene or alkyne is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹. Tetrazines are excellent quenchers for a wide range of fluorophores, making them ideal for the design of highly fluorogenic probes. The reaction proceeds rapidly under physiological conditions without the need for a catalyst.

The general workflow for a tetrazine ligation-based imaging experiment is depicted below.

Caption: Workflow for live-cell imaging using tetrazine ligation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction between a cyclooctyne and an azide. While generally slower than tetrazine ligations, SPAAC is still highly bioorthogonal and widely used for labeling biomolecules in living systems. Fluorogenic probes for SPAAC have been developed where either the azide or the cyclooctyne is conjugated to a fluorophore-quencher pair.

Photo-Click Chemistry

Photo-click reactions offer spatiotemporal control over the labeling process. In this approach, a non-fluorescent probe is activated by light to generate a reactive species that then undergoes a bioorthogonal reaction to produce a fluorescent product. A common example is the photo-triggered reaction between a tetrazole and an alkene to form a fluorescent pyrazoline. This allows for precise labeling of specific regions of a cell or tissue.

Quantitative Data of Fluorogenic Probes

The selection of a suitable fluorogenic probe for a specific application depends on its photophysical properties. The following table summarizes key quantitative data for a selection of fluorogenic probes used in bioorthogonal reactions.

| Probe Name/Class | Bioorthogonal Reaction | Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) (product) | Fluorescence Enhancement (-fold) | Reference(s) |

| Tetrazine Probes | |||||||

| HELIOS Probes | Tetrazine Ligation | Coumarin | ~400 | ~455-502 | ~0.6-0.8 | up to 11,000 | |

| BODIPY-Tetrazine | Tetrazine Ligation | BODIPY | ~500 | ~515 | ~0.6-0.9 | up to 1,600 | |

| SiR-Tetrazine | Tetrazine Ligation | Silicon Rhodamine | ~650 | ~670 | ~0.4 | ~45 | |

| TMR-Tetrazine | Tetrazine Ligation | Tetramethylrhodamine | ~555 | ~580 | ~0.45 | ~95 | |

| SPAAC Probes | |||||||

| Coumarin-Cyclooctyne | SPAAC | Coumarin | ~350 | ~450 | ~0.6 | >10 | |

| Dibenzocyclooctyne Probe | SPAAC | Varies | Varies | Varies | Varies | >1,000 | |

| Photo-Click Probes | |||||||

| Naphthalene-tetrazole | Photo-click | Pyrazoline | ~350 (2-photon: 700) | ~520 | - | High | |

| CPX Probe | Photo-click | Diazaxanthilidene | ~400 | ~580 | - | High |

Experimental Protocols

This section provides generalized protocols for the synthesis and application of fluorogenic probes in bioorthogonal reactions. Researchers should optimize these protocols for their specific experimental systems.

General Synthesis of a Tetrazine-Fluorophore Conjugate

This protocol describes a general method for conjugating a tetrazine moiety to a fluorophore via an amide bond.

Materials:

-

Amine-reactive fluorophore (e.g., NHS ester or isothiocyanate)

-

Amine-containing tetrazine derivative

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA) or diisopropylethylamine (DIPEA)

-

High-performance liquid chromatography (HPLC) for purification

-

Mass spectrometer for characterization

Procedure:

-

Dissolve the amine-reactive fluorophore and a slight excess (1.1-1.5 equivalents) of the amine-containing tetrazine in anhydrous DMF or DMSO.

-

Add 2-3 equivalents of TEA or DIPEA to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

-

Once the reaction is complete, dilute the mixture with a suitable solvent and purify the crude product by preparative HPLC.

-

Lyophilize the collected fractions to obtain the pure tetrazine-fluorophore conjugate.

-

Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.

Live-Cell Imaging with a Fluorogenic Probe via SPAAC

This protocol outlines the general steps for labeling a target biomolecule in live cells using a fluorogenic SPAAC reaction.

Materials:

-

Cells expressing the azide-modified biomolecule of interest

-

Fluorogenic cyclooctyne probe (e.g., DBCO-fluorophore)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Culture the cells expressing the azide-modified biomolecule on a suitable imaging dish or plate.

-

Prepare a stock solution of the fluorogenic cyclooctyne probe in DMSO.

-

Dilute the probe stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).

-

Remove the existing medium from the cells and wash once with warm PBS.

-

Add the probe-containing medium to the cells and incubate at 37°C in a CO₂ incubator for 30-60 minutes. The incubation time may need to be optimized.

-

(Optional, for probes with lower turn-on ratios) Wash the cells 2-3 times with warm PBS or fresh medium to remove any unreacted probe.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the fluorophore.

The following diagram illustrates the workflow for a typical protein labeling experiment in live cells.

Caption: Experimental workflow for protein labeling in live cells.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a critical parameter for characterizing the efficiency of a fluorophore. The relative method, using a well-characterized standard, is a common approach.

Materials:

-

Fluorogenic probe (product of the bioorthogonal reaction)

-

Quantum yield standard with a known Φ in the same solvent

-

UV-Vis spectrophotometer

-

Fluorometer

-

High-purity solvent (e.g., ethanol, water)

Procedure:

-

Prepare a series of five dilutions for both the sample and the standard

An In-depth Technical Guide to Fl-DIBO: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic dibenzocyclooctyne (Fl-DIBO) probe, a key tool in bioorthogonal chemistry. We will delve into its core structure, chemical properties, and applications, with a focus on quantitative data and detailed experimental protocols to support its use in research and development.

Core Structure and Synthesis

This compound, or fluorogenic dibenzocyclooctyne, is a dibenzocyclooctyne derivative that incorporates a cyclopropenone moiety.[1] This highly strained alkyne is designed for rapid, catalyst-free cycloaddition reactions with azides and other 1,3-dipoles.[1][2] Its structure is intrinsically linked to its fluorogenic properties; the planar, C2v-symmetric structure of this compound exhibits low fluorescence, while the resulting non-planar cycloadducts, such as triazoles, show a dramatic increase in fluorescence quantum yield.[2]

The synthesis of this compound is a multi-step process, which can be summarized as follows:

Caption: Synthetic pathway for this compound.

The overall yield for this 5-step synthesis is approximately 35%.[1]

Chemical and Photophysical Properties

This compound is stable in aqueous solutions over a broad pH range and is inert to various nucleophiles, including glutathione. Its key feature is its fluorogenic "turn-on" mechanism upon reaction.

Photophysical Data

The photophysical properties of this compound and its cycloaddition products are summarized below. A significant increase in quantum yield and brightness is observed upon reaction with azides.

| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Brightness (ε × ΦF) | Stokes Shift (nm) |

| This compound (1) | 420 | 574 | 0.002 (0.2%) | 190 (at 420 nm) | 0.38 | 154 |

| Triazole Product (8a) | 370 | 491 | 0.119 (11.9%) | 4300 (at 370 nm) | 511.7 | 121 |

Data compiled from a study by Svatunek et al.

The cycloaddition product of this compound is reported to be over 1000-fold brighter than the unreacted probe.

Reaction Kinetics

This compound undergoes rapid cycloaddition with various 1,3-dipoles without the need for a metal catalyst. The second-order rate constants for its reaction with different compounds have been determined.

| Reactant | Second-Order Rate Constant (k, M⁻¹s⁻¹) |

| Benzyl Azide | 0.019 |

| Sodium Azide | 0.0953 |

| Diazo Ester (9a) | 0.0024 |

Data sourced from multiple studies.

Experimental Protocols

General Protein Labeling with this compound

This protocol describes the general workflow for labeling an azide-modified protein with this compound.

Caption: General workflow for protein labeling with this compound.

Detailed Protocol for Labeling Azido-BSA

This protocol provides specific concentrations and conditions for labeling bovine serum albumin (BSA) that has been modified to contain an azide group.

Materials:

-

Azido-BSA in Phosphate-Buffered Saline (PBS), pH 7.3

-

This compound stock solution in ethanol

-

10% Sodium Dodecyl Sulfate (SDS) solution

Procedure:

-

Prepare a solution of azido-BSA at a final concentration of 50 µM in PBS.

-

Add SDS to the protein solution to a final concentration of 1%.

-

Add the this compound stock solution to the azido-BSA solution to a final concentration of 250 µM.

-

Incubate the reaction mixture for 18 hours at 37°C.

-

Analyze the reaction products by SDS-PAGE.

-

Visualize the fluorescently labeled protein using an in-gel fluorescence scanner with an excitation wavelength of approximately 365 nm and a detection wavelength of around 480 nm.

-

Stain the gel with Coomassie Blue to visualize the total protein content.

Applications in Drug Development and Research

This compound's unique properties make it a valuable tool for various applications:

-

Fluorogenic Labeling: Its "turn-on" fluorescence eliminates the need for washing steps to remove unreacted probes, reducing background signal and simplifying experimental workflows. This is particularly advantageous for real-time monitoring of biological processes.

-

Bioconjugation: this compound facilitates the catalyst-free conjugation of fluorescent tags to biomolecules, including proteins and cell surface glycoconjugates. This is crucial in the development of antibody-drug conjugates and other targeted therapies.

-

Detection of Azides: It can be used as a highly sensitive probe for the detection of both organic and inorganic azides.

Logical Pathway of this compound's Fluorogenic Reaction

The fluorogenic nature of this compound is a result of a change in its molecular geometry and electronic properties upon reaction.

Caption: Logical pathway of this compound's fluorogenic reaction.

References

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Principles, Methodologies, and Applications of SPAAC in Biological and Pharmaceutical Research.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful and indispensable tool in chemical biology, drug development, and materials science. As a cornerstone of bioorthogonal chemistry, SPAAC enables the specific and efficient covalent ligation of molecules in complex biological environments without interfering with native biochemical processes.[1] This technical guide provides a comprehensive overview of the core principles of SPAAC, detailed experimental protocols, quantitative kinetic data, and its significant applications in the pharmaceutical industry.

Core Principles of SPAAC

At its heart, SPAAC is a [3+2] cycloaddition reaction between a cyclooctyne and an azide, which results in the formation of a stable triazole linkage.[1] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic metal catalyst, making it ideal for applications in living systems.[1][] The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily at physiological temperatures and pH.[1]

The key to SPAAC's utility lies in its bioorthogonality. The azide and cyclooctyne functional groups are abiotic, meaning they are absent from and non-reactive with most biological molecules such as proteins, nucleic acids, and lipids. This exceptional selectivity ensures that the ligation occurs exclusively between the intended reaction partners, enabling precise molecular labeling and engineering in living cells, tissues, and even whole organisms.

Quantitative Data: Reaction Kinetics

The rate of the SPAAC reaction is a critical parameter for designing experiments, particularly in living systems where reactant concentrations are low and reaction times may be limited. The reaction follows second-order kinetics, and the rate is typically expressed by the second-order rate constant (k₂). The choice of cyclooctyne has the most significant impact on the reaction rate, with more strained cyclooctynes generally reacting faster. Other factors such as the electronic properties of the azide, the solvent, pH, and temperature also influence the kinetics.

The following tables summarize the second-order rate constants for common cyclooctynes and the effect of different reaction conditions.

Table 1: Second-Order Rate Constants of Common Cyclooctynes with Benzyl Azide

| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| Dibenzocyclooctyne | DBCO | ~0.1 - 1.0 | High reactivity, widely used for biomolecule labeling. |

| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 0.1 | Fast kinetics, often used for protein labeling and nanoparticle functionalization. |

| Difluorinated Cyclooctyne | DIFO | ~0.08 | Biocompatible, developed for live cell imaging and drug discovery. |

| Biarylazacyclooctynone | BARAC | > 1.0 | Extremely reactive, suitable for in vivo imaging in sensitive biological environments. |

Note: Rate constants can vary depending on the specific azide, solvent, and temperature.

Table 2: Influence of Buffer and pH on SPAAC Reaction Rates

| Buffer (pH 7) | Rate Constant Range (M⁻¹s⁻¹) |

| PBS | 0.32 - 0.85 |

| HEPES | 0.55 - 1.22 |

| DMEM | 0.59 - 0.97 |

| RPMI | 0.27 - 0.77 |

Data from reactions of sulfo-DBCO-amine with 3-azido-L-alanine and 1-azido-1-deoxy-β-D-glucopyranoside. Generally, higher pH values increase reaction rates, except in HEPES buffer.

Experimental Protocols

The following sections provide generalized experimental protocols for common SPAAC applications. These should be considered as starting points, and optimization may be necessary for specific applications.

Protocol for Protein Modification with a Cyclooctyne

This protocol describes the labeling of a protein with a cyclooctyne, such as DBCO, for subsequent conjugation to an azide-containing molecule.

Materials:

-

Protein solution (1-5 mg/mL in a suitable buffer, e.g., PBS pH 7.4)

-

DBCO-NHS ester (10 mM stock solution in anhydrous DMSO or DMF)

-

Reaction Buffer (e.g., PBS, pH 7.2-7.4)

-

Desalting column

Procedure:

-

Protein Preparation: Prepare the protein solution in the Reaction Buffer.

-

DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester.

-

Activation Reaction: Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

-

Purification: Remove excess, unreacted DBCO reagent using a desalting column equilibrated with the Reaction Buffer.

-

Characterization (Optional): Determine the degree of labeling (DOL) of the DBCO-modified protein using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for protein) and ~309 nm (for DBCO).

Protocol for SPAAC Reaction with a Modified Protein

This protocol outlines the conjugation of an azide-containing molecule to a DBCO-modified protein.

Materials:

-

DBCO-modified protein (from Protocol 3.1)

-

Azide-containing molecule (e.g., azide-PEG-biotin, azide-fluorophore)

-

Reaction Buffer (e.g., PBS, pH 7.2-7.4)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare Azide Solution: Prepare a stock solution of the azide-containing molecule in the Reaction Buffer or a compatible solvent.

-

SPAAC Reaction: Add a 2-5 fold molar excess of the azide solution to the purified DBCO-modified protein.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove the unreacted azide-containing molecule.

Applications in Drug Development

The unique characteristics of SPAAC have made it an invaluable technology in various aspects of drug development, from discovery to delivery.

Antibody-Drug Conjugates (ADCs)

SPAAC is instrumental in the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies, creating highly targeted cancer therapies. This precise control over the drug-to-antibody ratio (DAR) and conjugation site leads to more homogeneous and effective ADCs with improved therapeutic windows.

Targeted Drug Delivery

SPAAC enables the development of sophisticated drug delivery systems. For instance, drug carriers can be functionalized with cyclooctynes, which can then react with azide groups metabolically introduced onto the surface of target cells, leading to localized drug release.

In Vivo Imaging and Diagnostics

The bioorthogonality of SPAAC makes it ideal for in vivo imaging applications. Probes for imaging modalities like PET and SPECT can be constructed using SPAAC, allowing for the real-time tracking of biomolecules and drug-target interactions within living organisms. A pre-targeting strategy is often employed, where a modified antibody is first administered and allowed to accumulate at the target site, followed by a smaller, rapidly clearing imaging agent that ligates to the antibody via SPAAC.

Radiopharmaceuticals

SPAAC has been successfully used in the preparation of radiolabeled biomolecules for therapeutic and diagnostic purposes. A significant advantage in this context is the avoidance of copper catalysts, which can interfere with radiometals used in imaging and therapy.

Conclusion

Strain-Promoted Alkyne-Azide Cycloaddition has firmly established itself as a robust and versatile tool in the arsenal of researchers and drug development professionals. Its bioorthogonality, favorable kinetics, and mild reaction conditions have enabled unprecedented control over the modification of biological systems. From the fundamental study of biomolecular interactions to the development of next-generation targeted therapies and diagnostic agents, the impact of SPAAC on biomedical research and pharmaceutical development continues to grow.

References

An In-depth Technical Guide to Bioorthogonal Labeling with Fl-DIBO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bioorthogonal labeling using the fluorogenic probe, Fl-DIBO (Fluorogenic Dibenzo[b,f]cyclooctyne). It details the underlying chemical principles, experimental protocols, and applications, with a focus on providing actionable data and methodologies for laboratory use.

Introduction to Bioorthogonal Chemistry and this compound

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes.[1] This powerful concept, pioneered by Carolyn R. Bertozzi, has revolutionized the study of biomolecules in their native environments.[1] One of the most widely used bioorthogonal reactions is the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free "click chemistry" reaction.[2][3]

This compound is a dibenzocyclooctyne derivative fused with a cyclopropenone moiety that participates in rapid, catalyst-free SPAAC reactions.[2] A key feature of this compound is its fluorogenic nature; it is weakly fluorescent on its own but becomes highly fluorescent upon reaction with an azide-tagged molecule. This "turn-on" mechanism eliminates the need for washing steps to remove unreacted probes, thereby reducing background fluorescence and enabling real-time monitoring of biological processes.

The this compound Reaction Mechanism

The bioorthogonal labeling reaction of this compound is a [3+2] cycloaddition between the strained alkyne of the DIBO core and an azide-functionalized biomolecule. The inherent ring strain of the cyclooctyne ring system is the driving force for this catalyst-free reaction. Upon reaction, a stable triazole linkage is formed.

The fluorogenic property of this compound arises from a significant increase in fluorescence quantum yield upon conversion to the triazole product. Quantum mechanical calculations suggest this is due to substantial differences in the oscillator strengths of the electronic transitions in the planar this compound molecule compared to the non-planar triazole product. Unreacted this compound has a low quantum yield of approximately 0.2%, while the resulting triazole can have a quantum yield of up to 11.9%, leading to a fluorescence increase of over 1000-fold.

Below is a diagram illustrating the reaction mechanism.

Quantitative Data

The following table summarizes key quantitative data for this compound, providing a basis for experimental design and comparison with other bioorthogonal probes.

| Parameter | Value | Reference |

| Second-Order Rate Constant (with benzyl azide) | 0.019 M⁻¹s⁻¹ | |

| Second-Order Rate Constant (with sodium azide) | 0.0953 M⁻¹s⁻¹ | |

| This compound Quantum Yield | 0.2% | |

| Triazole Product Quantum Yield | 11.9% (with triethyleneglycol methyl monoester azide) | |

| Fluorescence Enhancement | >1000-fold | |

| This compound Excitation (max) | 420 nm | |

| This compound Emission (max) | 574 nm | |

| Triazole Product Excitation (max) | 363-370 nm | |

| Triazole Product Emission (max) | 469-491 nm | |

| Limit of Detection (for sodium azide) | 10 µM |

Experimental Protocols

This section provides detailed methodologies for labeling proteins and cells using this compound.

General Workflow for Bioorthogonal Labeling

The general workflow for a bioorthogonal labeling experiment involves two main stages: introduction of the azide chemical reporter into the biomolecule of interest, followed by labeling with the this compound probe.

In Vitro Labeling of Azide-Modified Proteins

This protocol is adapted for labeling purified proteins that have been modified to contain an azide group.

Materials:

-

Azide-modified protein (e.g., azido-BSA)

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

10% (w/v) Sodium Dodecyl Sulfate (SDS)

-

Ethanol (EtOH)

-

DMSO (for dissolving this compound)

-

DTT (1 M stock)

Protocol:

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-10 mM.

-

Prepare Protein Solution: Prepare a solution of the azide-modified protein (e.g., 50 µM) in PBS. Include a negative control with the unmodified protein.

-

Set up Labeling Reaction: In a microcentrifuge tube, combine the following:

-

Azide-modified protein solution (to a final concentration of 50 µM)

-

This compound stock solution (to a final concentration of 250 µM)

-

10% SDS (to a final concentration of 1%)

-

Ethanol (to a final concentration of 10%)

-

Adjust the final volume with PBS.

-

Note: The addition of DTT to a final concentration of 1 mM is recommended to maintain the stability of some proteins, though this compound is inert towards thiols.

-

-

Incubation: Incubate the reaction mixture for 18 hours at 37°C in the dark.

-

Analysis:

-

Analyze the reaction mixture by SDS-PAGE.

-

Visualize the labeled protein using a fluorescence gel scanner with excitation around 365 nm and detection around 480 nm.

-

Stain the gel with Coomassie Blue to visualize total protein content.

-

Labeling of Cell Surface Proteins

This protocol outlines the steps for labeling cell surface proteins on living cells that have been metabolically engineered to display azide groups.

Materials:

-

Cells cultured with an azido-sugar (e.g., Ac₄ManNAz) to introduce azides onto cell surface glycans.

-

Control cells cultured without the azido-sugar.

-

This compound

-

Cell culture medium or a suitable buffer (e.g., HBSS, pH 7.4)

-

DMSO

Protocol:

-

Metabolic Labeling: Culture cells in the presence of an appropriate azido-sugar for 1-3 days to allow for incorporation into cell surface glycans.

-

Prepare Cells for Labeling:

-

Harvest the cells and wash them twice with ice-cold PBS or HBSS (pH 7.4) to remove any residual medium.

-

Resuspend the cell pellet in the desired labeling buffer.

-

-

Prepare this compound Labeling Solution: Dilute the this compound stock solution (in DMSO) into the cell labeling buffer to the desired final concentration (e.g., 5-100 µM).

-

Labeling Reaction:

-

Add the this compound labeling solution to the cell suspension.

-

Incubate for 5 minutes to 1 hour at room temperature or 37°C, protected from light. The optimal time and concentration should be determined empirically.

-

-

Washing (Optional but Recommended): Although this compound is a turn-on probe, washing can help reduce any non-specific binding. Wash the cells twice with PBS.

-

Analysis:

-

Fluorescence Microscopy: Resuspend the cells in an appropriate imaging buffer and image using a fluorescence microscope with DAPI/FITC filter sets.

-

Flow Cytometry: Resuspend the cells in flow cytometry buffer and analyze.

-

Western Blot/SDS-PAGE: Lyse the cells, separate proteins by SDS-PAGE, and perform in-gel fluorescence scanning.

-

Applications in Drug Development

The unique properties of this compound make it a valuable tool in various stages of drug development:

-

Target Engagement Studies: By incorporating an azide group into a drug candidate, this compound can be used to visualize and quantify the binding of the drug to its target protein in vitro or in living cells.

-

Monitoring Drug Uptake and Distribution: The fluorescence turn-on property allows for real-time imaging of the cellular uptake and subcellular localization of azide-modified drugs.

-

High-Throughput Screening: The no-wash nature of this compound labeling simplifies workflows, making it amenable to high-throughput screening assays for identifying compounds that modulate a particular biological process.

-

Development of Imaging Agents: this compound can be used to construct activatable probes for diagnostic imaging, where the probe only becomes fluorescent upon interaction with a specific azide-bearing biomarker.

Conclusion

This compound represents a significant advancement in the field of bioorthogonal chemistry, offering a robust and sensitive method for fluorescently labeling biomolecules. Its fluorogenic nature simplifies experimental procedures and enhances signal-to-noise ratios, making it an ideal tool for researchers in cell biology, chemical biology, and drug discovery. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound-based labeling strategies in the laboratory.

References

Fl-DIBO Azide: A Technical Guide to Reactivity and Specificity in Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of Fl-DIBO (fluorogenic dibenzocyclooctyne) azide chemistry, a cornerstone of modern bioorthogonal and click chemistry. We delve into the reactivity, specificity, and quantitative performance of this compound, providing detailed experimental protocols and visual workflows to empower researchers in their application of this powerful tool for labeling and visualizing biomolecules in complex biological systems.

Introduction to this compound and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This compound is a fluorogenic probe built upon a dibenzocyclooctyne scaffold. Its key feature is the dramatic increase in fluorescence upon reaction with an azide-tagged molecule. This "turn-on" characteristic is highly advantageous for bio-imaging and detection, as it minimizes background fluorescence and eliminates the need for washout steps, which can be detrimental to living systems.[1][2][3]

The underlying reaction, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a type of "click chemistry" that proceeds efficiently without the need for a cytotoxic copper catalyst.[1][4] The inherent ring strain of the cyclooctyne in DIBO derivatives drives the reaction with azides, forming a stable triazole linkage. This catalyst-free approach is particularly well-suited for live-cell imaging and in vivo studies.

Organic azides are ideal chemical reporters for this purpose due to their small size and near-complete absence in biological systems, ensuring high specificity. They can be introduced into biomolecules such as proteins, glycans, lipids, and nucleic acids through metabolic labeling or chemical modification.

Reactivity and Specificity of this compound

This compound exhibits rapid reaction kinetics with a variety of azide-containing compounds. While its primary target is the azide group, this compound can also react with other 1,3-dipoles such as nitrones, nitrile oxides, and diazo-derivatives. However, the reaction with monosubstituted diazo reagents results in a particularly significant, approximately 160-fold, enhancement in fluorescence.

The specificity of this compound for azides over other functional groups present in biological systems is a key advantage. It is reported to be stable in aqueous solutions across a broad pH range and inert towards various nucleophiles, including a 10 mM glutathione solution. While the parent DIBO scaffold has shown some off-target reactivity with thiols (thiol-yne addition), particularly with reduced peptidylcysteines, this compound's applications focus on its fluorogenic reaction with azides.

Quantitative Data

The performance of this compound and its reaction products can be quantified by several key parameters, including reaction rate constants and photophysical properties.

Table 1: Second-Order Rate Constants for Cycloaddition Reactions with this compound and Parent DIBO

| Reactant | Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Solvent |

| Benzyl Azide | This compound | 0.019 | CDCl₃ and CD₃OD (4:1, v/v) |

| Benzyl Azide | DIBO | 0.057 | Methanol or Acetonitrile |

| Diazo Ester (9a) | This compound | 0.0024 | CDCl₃ and CD₃OD |

| Sodium Azide | This compound | 0.0953 | Dioxane and HEPES buffer (1:1) |

Table 2: Photophysical Properties of this compound and its Cycloaddition Products in Methanol

| Compound | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at 370 nm | Fluorescence Quantum Yield (Φ_F) | Brightness (ε × Φ_F) | Fold Increase in Brightness vs. This compound |

| This compound | 420 | 574 | Not Determined | 0.002 | - | - |

| Triazole product with triethyleneglycol methyl monoester azide (8a) | 370 | 491 | Not Determined | 0.119 | >1000-fold brighter than this compound | >1000 |

| Product with Benzyl Azide (5) | 350 | 473 | 4,300 | 0.13 | 559 | 508 |

| Product with Nitrone (6) | 358 | 471 | 2,700 | 0.01 | 27 | 25 |

| Product with Nitrile Oxide (7) | 342 | 472 | 11,000 | 0.01 | 110 | 100 |

| Product with monosubstituted diazo reagent (11a) | 350 | 476 | 12,000 | 0.31 | 3,720 | 3,382 |

| Product with monosubstituted diazo reagent (11b) | 350 | 476 | 13,000 | 0.30 | 3,900 | 3,545 |

Data for compounds 5, 6, 7, 11a, and 11b are from the same study and presented for comparative purposes. The brightness enhancement for these specific adducts was calculated relative to this compound.

Experimental Protocols and Methodologies

The following are detailed protocols for common applications of this compound, synthesized from established methodologies.

Metabolic Labeling of Cellular Glycans with Azido Sugars

This protocol describes the introduction of azide groups into cellular glycans using an azide-modified monosaccharide precursor.

Materials:

-

Mammalian cells (e.g., HeLa, U-2 OS)

-

Complete cell culture medium

-

Azide-derivatized metabolite (e.g., N-azidoacetylmannosamine (ManNAz))

-

Dulbecco's Phosphate-Buffered Saline (D-PBS)

-

This compound alkyne

-

High-quality anhydrous DMSO

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Grow mammalian cells in the appropriate medium at 37°C in a 5% CO₂ incubator. Seed cells on a suitable culture vessel (e.g., coverslips in a multi-well plate) and allow them to adhere overnight.

-

Metabolic Labeling: Replace the growth medium with fresh medium supplemented with the azide-derivatized metabolite (e.g., 50 µM ManNAz). Culture the cells for 2 to 3 days to allow for incorporation of the azido sugar into cellular glycoconjugates.

-

Washing: Wash the cells twice with D-PBS to remove unincorporated azido sugars.

-

This compound Labeling:

-

Prepare a stock solution of this compound in high-quality, anhydrous DMSO.

-

Dilute the this compound stock solution in fresh, pre-warmed cell culture medium to the desired final concentration (e.g., 10-25 µM).

-

Remove the D-PBS from the cells and add the this compound-containing medium.

-

Incubate the cells for 30-120 minutes at 37°C in a cell culture incubator, protected from light.

-

-

Imaging:

-

Wash the cells twice with D-PBS.

-

Image the cells using a fluorescence microscope with appropriate filter sets for the this compound-triazole product (e.g., excitation around 365 nm and emission around 480 nm).

-

Labeling of Azide-Modified Proteins

This protocol details the labeling of a purified protein that has been chemically modified to contain an azide group.

Materials:

-

Azide-modified protein (e.g., azido-BSA)

-

Native (unmodified) protein as a negative control

-

Phosphate-Buffered Saline (PBS), pH 7.3

-

10% Sodium Dodecyl Sulfate (SDS) solution

-

This compound alkyne

-

Ethanol

-

SDS-PAGE apparatus and reagents

-

In-gel fluorescence imaging system

-

Coomassie Blue stain

Procedure:

-

Reaction Setup:

-

In separate microcentrifuge tubes, prepare solutions of the azide-modified protein (e.g., 50 µM azido-BSA) and the native protein (50 µM) in PBS.

-

Add 10% SDS to a final concentration of 1%.

-

Prepare a stock solution of this compound in ethanol (e.g., 2.5 mM).

-

-

Labeling Reaction:

-

Add the this compound stock solution to each protein solution to a final concentration of 250 µM.

-

Incubate the reaction mixtures for 18 hours at 37°C.

-

-

SDS-PAGE Analysis:

-

Separate the crude reaction mixtures by SDS-PAGE.

-

-

In-Gel Fluorescence Imaging:

-

Analyze the gel using a fluorescence imaging system with an excitation wavelength of approximately 365 nm and a detection wavelength of around 480 nm. A fluorescent band should be visible at the molecular weight of the azide-modified protein.

-

-

Total Protein Staining:

-

Stain the same gel with Coomassie Blue to visualize the total protein content in each lane, confirming equal loading.

-

Visualizing Workflows with Graphviz

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for metabolic labeling and subsequent fluorescent tagging of cellular glycans using this compound.

Caption: Experimental workflow for labeling azide-modified proteins with this compound and subsequent analysis.

Caption: The fundamental signaling pathway of this compound's fluorogenic reaction with an azide.

Conclusion

This compound has emerged as a powerful and versatile tool in chemical biology and drug development. Its combination of catalyst-free reactivity, high specificity for azides, and fluorogenic "turn-on" properties make it an exceptional probe for the sensitive and non-perturbative labeling of biomolecules in their native environments. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively harness the capabilities of this compound in their studies, from basic cell biology to complex in vivo imaging. The continued development and application of such bioorthogonal tools will undoubtedly continue to provide novel insights into biological processes.

References

The Fluorogenic Advantage: A Technical Guide to Fl-DIBO in Advanced Research

For Immediate Release

In the intricate world of molecular biology and drug development, the ability to visualize and track specific biomolecules within their native environment is paramount. The advent of bioorthogonal chemistry has provided researchers with powerful tools for this purpose, and among them, fluorogenic probes represent a significant leap forward. This technical guide delves into the core advantages of one such probe, Fl-DIBO (Fluorogenic Dibenzoazacyclooctyne), a cornerstone of modern catalyst-free "click chemistry." We will explore its underlying mechanism, showcase its superior performance through quantitative data, and provide detailed experimental protocols for its application.

The "Turn-On" Revolution: Eliminating Background Noise

A major challenge in fluorescence-based biological imaging is the high background signal often associated with unbound fluorescent probes. This necessitates rigorous washing steps, which can perturb the very biological systems under investigation. This compound elegantly circumvents this issue through its inherent fluorogenic properties. In its unbound state, this compound is virtually non-fluorescent. However, upon reacting with an azide- or diazo-tagged biomolecule via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), it undergoes a conformational change that results in a dramatic increase in fluorescence.[1][2] This "turn-on" mechanism ensures that only the labeled molecules emit a strong signal, effectively eliminating background noise and the need for wash-out steps.[1][2]

The cycloaddition product of this compound is reported to be over 1,000-fold brighter than the unreacted reagent, offering a large Stokes shift and an excitation wavelength above 350 nm, which is compatible with standard fluorescence microscopes.[1] This remarkable increase in brightness is attributed to substantial differences in the oscillator strengths of the electronic transitions between the planar, symmetric structure of this compound and the non-planar, symmetry-broken structure of its triazole or pyrazole adducts.

Quantitative Photophysical Properties

The performance of a fluorescent probe is defined by its photophysical characteristics. The following tables summarize the key quantitative data for this compound and its cycloaddition products, providing a clear comparison of its "off" and "on" states.

| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Brightness (ε × Φf) | Stokes Shift (nm) |

| This compound | 363 | 469 (upon reaction) | 0.002 | 190 (at 420 nm) | 0.38 | - |

| Triazole Adduct (with triethyleneglycol methyl monoester azide) | 370 | 491 | 0.119 | 4300 (at 370 nm) | 511.7 | 121 |

| 1H-Pyrazole Adduct (with monosubstituted diazo reagent) | ~370 | ~490 | ~0.30 | - | >10,000-fold increase vs this compound | ~120 |

Data compiled from multiple sources in methanol at 298K.

Core Advantages at a Glance

The unique properties of this compound translate into several key advantages for researchers.

Caption: Logical relationship of this compound's core advantages.

Experimental Protocols

Labeling of Azide-Modified Bovine Serum Albumin (BSA)

This protocol describes the labeling of a model protein, Bovine Serum Albumin (BSA), that has been chemically modified to contain an azide group.

Materials:

-

Azide-modified BSA (Azido-BSA)

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.3

-

Sodium Dodecyl Sulfate (SDS)

-

Ethanol

-

SDS-PAGE apparatus and reagents

-

In-gel fluorescence imaging system

Procedure:

-

Prepare a 50 μM solution of Azido-BSA in PBS containing 1% SDS.

-

Prepare a stock solution of this compound in ethanol.

-

Add the this compound stock solution to the Azido-BSA solution to a final this compound concentration of 250 μM. The final ethanol concentration should be 10%.

-

Incubate the reaction mixture at 37°C for 18 hours.

-

Analyze the reaction mixture by SDS-PAGE.

-

Visualize the labeled protein using an in-gel fluorescence imaging system with an excitation wavelength of approximately 365 nm and a detection wavelength of around 480 nm.

-

(Optional) Stain the gel with Coomassie Blue to visualize total protein.

General Protocol for Labeling Diazo-Tagged Proteins

This protocol provides a general guideline for labeling proteins that have been tagged with a diazo group.

Materials:

-

Diazo-tagged protein

-

This compound

-

1x PBS, pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

NHS-activated ester (for generating diazo-tag, if necessary)

-

SDS-PAGE apparatus and reagents

-

In-gel fluorescence imaging system

Procedure:

-

If starting with an untagged protein, resuspend the protein in 1x PBS (pH 7.4) and incubate with an NHS-activated diazo ester (e.g., 25 mM in DMSO) overnight at room temperature to introduce the diazo tag. Remove excess ester via spin-filtration.

-

Co-incubate the diazo-labeled protein with this compound (25-500 μM) at 37°C for 18 hours.

-

Perform SDS-PAGE gel analysis of the protein sample.

-

Conduct in-gel fluorescence imaging analysis with an excitation wavelength of 365 nm and an emission wavelength of 480 nm.

Visualizing the Workflow and Mechanism

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with this compound

The core of this compound's utility lies in the SPAAC reaction, a type of catalyst-free click chemistry.

Caption: The SPAAC reaction between this compound and an azide.

Experimental Workflow for Protein Labeling and Detection

The following diagram illustrates a typical experimental workflow for labeling and detecting a target protein using this compound.

Caption: Workflow for protein labeling and detection with this compound.

Conclusion

This compound stands out as a powerful tool for researchers in cell biology, proteomics, and drug discovery. Its fluorogenic nature, coupled with the bioorthogonality and efficiency of the catalyst-free click reaction, offers a streamlined and highly sensitive method for labeling and visualizing biomolecules. By eliminating the need for wash-out steps, this compound minimizes experimental artifacts and provides a clearer window into the dynamic processes of living systems. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists seeking to leverage the significant advantages of this compound in their research endeavors.

References

Dibenzocyclooctyne (DBCO) Probes: A Technical Guide to Discovery, Development, and Application

Introduction: In the landscape of chemical biology and drug development, the ability to perform specific chemical reactions within complex biological systems—a concept known as bioorthogonal chemistry—is paramount. These reactions must proceed with high efficiency and selectivity without interfering with native biochemical processes. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) was a landmark "click chemistry" reaction, but the cytotoxicity of the copper catalyst limited its application in living systems. This spurred the development of copper-free alternatives, leading to the discovery and refinement of strain-promoted alkyne-azide cycloaddition (SPAAC). At the forefront of this technology are dibenzocyclooctyne (DBCO) probes, which leverage high ring strain to react rapidly and specifically with azides, revolutionizing the fields of bioconjugation, molecular imaging, and targeted therapeutics.[1][2][]

Discovery and Synthesis of DBCO

The principle behind SPAAC lies in using a cyclooctyne, the smallest stable cyclic alkyne, whose triple bond is severely deformed from its ideal linear geometry.[2] This ring strain provides the intrinsic energy to drive the [3+2] cycloaddition with an azide without the need for a catalyst.[1] Among various cyclooctynes, dibenzocyclooctyne (DBCO), also known as aza-dibenzocyclooctyne (ADIBO), has emerged as one of the most widely used reagents due to its excellent stability, favorable kinetics, and accessible synthesis.

The synthesis of DBCO derivatives has been optimized for large-scale preparations, often achieving high overall yields without the need for extensive chromatography. A generalized synthetic pathway involves the formation of the core dibenzo[b,f]azocine ring system followed by functionalization to create reactive handles for bioconjugation, such as N-hydroxysuccinimide (NHS) esters for targeting primary amines.

Caption: A simplified workflow for the synthesis of a DBCO-NHS ester probe.

The SPAAC Reaction Mechanism

The reaction between DBCO and an azide is a concerted [3+2] cycloaddition. The high reactivity is driven by the release of energy from the strained cyclooctyne ring upon forming the more stable, bicyclic triazole product. This reaction is characterized by its bioorthogonality, as neither the DBCO nor the azide group typically reacts with endogenous functional groups found in biomolecules like amines or hydroxyls, ensuring high specificity in complex biological environments. The resulting triazole linkage is exceptionally stable, making it a robust covalent bond for bioconjugation.

References

Methodological & Application

Application Notes and Protocols for Fl-DIBO Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific labeling of proteins with fluorescent probes is a critical technique in modern biological research and drug development. It enables the precise study of protein structure, function, dynamics, and interactions. This document provides a detailed experimental protocol for the labeling of proteins using Fluorescein-Dibenzocyclooctyne (Fl-DIBO), a fluorogenic probe that participates in strain-promoted azide-alkyne cycloaddition (SPAAC). This copper-free click chemistry reaction is bioorthogonal, meaning it can be performed in complex biological environments, including living cells, without interfering with native biochemical processes.[1][2][3][4]

This compound is particularly advantageous as it is a "turn-on" fluorophore; its fluorescence significantly increases upon reaction with an azide-tagged molecule, which minimizes background fluorescence from unreacted probes.[5] These application notes offer comprehensive protocols for both in vitro and intracellular protein labeling with this compound, along with guidelines for data analysis and visualization.

Principle of this compound Labeling

The labeling strategy is a two-step process. First, a protein of interest is metabolically or enzymatically engineered to incorporate an azide-containing unnatural amino acid (e.g., L-azidohomoalanine [AHA] or p-azidophenylalanine [pAzF]). Subsequently, the azide-tagged protein is reacted with this compound. The strained alkyne in the DIBO moiety readily undergoes a [3+2] cycloaddition with the azide group, forming a stable triazole linkage and covalently attaching the fluorescein fluorophore to the protein.

Quantitative Data Summary

The efficiency of this compound labeling is dependent on several factors, including the concentration of reactants, incubation time, and the specific experimental context (in vitro vs. intracellular). The following table summarizes recommended starting concentrations and incubation times for successful protein labeling.

| Parameter | In Vitro Protein Labeling | Intracellular Protein Labeling |

| This compound Concentration | 25 - 500 µM | 10 µM (general for cyclooctynes) |

| Azide-Tagged Protein Concentration | 1 - 5 mg/mL | N/A (dependent on expression) |

| Incubation Temperature | 37°C | 37°C |

| Incubation Time | 1 - 18 hours | 10 minutes |

| Recommended Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Complete cell culture media |

Experimental Protocols

Protocol 1: In Vitro Labeling of Purified Azide-Tagged Proteins

This protocol describes the labeling of a purified protein that has been engineered to contain an azide functional group.

Materials:

-

Azide-tagged purified protein

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Labeling Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.4

-

Purification column (e.g., gel filtration column such as Sephadex G-25)

-

Spectrophotometer

Procedure:

-

Protein Preparation:

-

Dissolve or dialyze the purified azide-tagged protein into the Labeling Buffer to a final concentration of 1-5 mg/mL.

-

Ensure the buffer is free of sodium azide.

-

-

This compound Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Protect the stock solution from light and store at -20°C.

-

-

Labeling Reaction:

-

Add the this compound stock solution to the azide-tagged protein solution to achieve a final this compound concentration in the range of 25-500 µM. A 5-10 fold molar excess of this compound over the protein is a good starting point.

-

Incubate the reaction mixture for 1-18 hours at 37°C with gentle agitation, protected from light. The optimal incubation time should be determined empirically for each specific protein.

-

-

Purification of the Labeled Protein:

-

Remove unreacted this compound by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25).

-

Alternatively, dialysis can be used for purification.

-

Collect the fractions containing the fluorescently labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified labeled protein at 280 nm (for protein) and at the excitation maximum of fluorescein (approximately 494 nm).

-

Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl), and then determine the molar ratio of the dye to the protein.

-

Protocol 2: Intracellular Labeling of Azide-Tagged Proteins in Living Cells

This protocol outlines the labeling of proteins expressed with an azide-containing amino acid within living cells.

Materials:

-

Mammalian cells cultured on coverslips or in imaging dishes

-

Complete cell culture medium

-

Medium for labeling (e.g., serum-free MEM)

-

Azide-containing amino acid (e.g., L-azidohomoalanine, AHA)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope

Procedure:

-

Metabolic Incorporation of Azide:

-

Culture mammalian cells to the desired confluency.

-

To incorporate the azide-containing amino acid, replace the normal culture medium with methionine-free medium for a brief period (e.g., 30-60 minutes) to deplete endogenous methionine.

-

Then, supplement the methionine-free medium with an azide-containing amino acid such as AHA (typically 25-50 µM) and incubate for a period of time (e.g., 4-24 hours) to allow for incorporation into newly synthesized proteins.

-

-

Cell Washing:

-

After the incubation period, wash the cells three times with warm PBS to remove the excess azide-containing amino acid.

-

-

This compound Labeling:

-

Prepare a working solution of this compound in serum-free cell culture medium. A starting concentration of 10 µM is recommended for cyclooctyne-fluorophore conjugates.

-

Incubate the cells with the this compound-containing medium for 10 minutes at 37°C, protected from light.

-

-

Final Washing and Imaging:

-

Wash the cells three times with warm PBS to remove unreacted this compound.

-

The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for fluorescein (Excitation/Emission: ~494/521 nm).

-

Mandatory Visualizations

Caption: SPAAC reaction of an azide-tagged protein with this compound.

Caption: Experimental workflows for this compound protein labeling.

References

- 1. Fluorogenic Strain-Promoted Alkyne-Diazo Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Labeling of Living Cells by a Photo-Triggered Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. A Fluorogenic Probe for the Catalyst-Free Detection of Azide-Tagged Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for FL-DIBO Labeling of Azide-Modified Proteins in Live Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fluorescent labeling of azide-modified proteins in living cells using fluorophore-conjugated dibenzocyclooctyne (FL-DIBO). This method, known as strain-promoted azide-alkyne cycloaddition (SPAAC), is a powerful bioorthogonal chemistry technique that allows for the specific attachment of fluorescent probes to proteins of interest within their native cellular environment without the need for cytotoxic copper catalysts.[1][2][3]

This protocol is designed for researchers in cell biology, chemical biology, and drug development who are interested in visualizing protein localization, trafficking, and dynamics in real-time.

Experimental Workflow

The overall workflow for this compound labeling of azide-modified proteins in live cells consists of two main stages: the metabolic incorporation of an azide-containing amino acid analog into newly synthesized proteins, followed by the specific reaction with a this compound probe for visualization.

Key Experimental Parameters

Successful labeling of azide-modified proteins with this compound in live cells depends on the optimization of several parameters. The following table summarizes typical concentration ranges and incubation times reported in the literature. It is crucial to optimize these conditions for your specific cell type, protein of interest, and this compound conjugate.

| Parameter | Reagent | Typical Concentration | Typical Incubation Time | Notes |

| Metabolic Labeling | Azide-modified amino acid (e.g., L-azidohomoalanine) | 25–100 µM | 4–24 hours | Optimal concentration and time depend on the rate of protein synthesis and potential cytotoxicity. |

| This compound Labeling | This compound conjugate | 5–50 µM | 30–120 minutes | Higher concentrations can lead to increased background fluorescence.[4] |

| Washing Steps | PBS or cell culture medium | - | 3 x 5 minutes | Thorough washing is critical to reduce background signal from unreacted probes. |

Detailed Protocols

Protocol 1: Metabolic Labeling of Live Cells with Azide-Modified Amino Acids

This protocol describes the incorporation of an azide-functionalized amino acid, L-azidohomoalanine (AHA), into newly synthesized proteins in cultured mammalian cells.

Materials:

-

Mammalian cells of interest plated on a suitable imaging dish (e.g., glass-bottom dishes or chamber slides)

-

Complete cell culture medium

-

Methionine-free cell culture medium

-

L-azidohomoalanine (AHA) stock solution (e.g., 10 mM in DMSO or water)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells onto the imaging dish and allow them to adhere and grow to the desired confluency (typically 60-80%).

-

Methionine Depletion (Optional but Recommended): To increase the incorporation efficiency of AHA, gently wash the cells once with pre-warmed PBS. Then, replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C and 5% CO₂.

-

AHA Incubation: Prepare the AHA-containing medium by supplementing the methionine-free medium with AHA to a final concentration of 25-100 µM.

-

Remove the methionine-free medium and add the AHA-containing medium to the cells.

-